![molecular formula C27H22FN7O B2386203 N-(4-fluorobenzyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide CAS No. 902621-94-7](/img/no-structure.png)

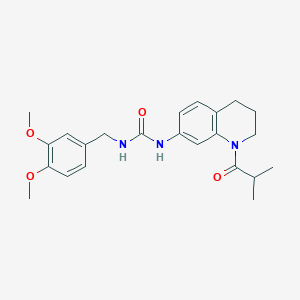

N-(4-fluorobenzyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

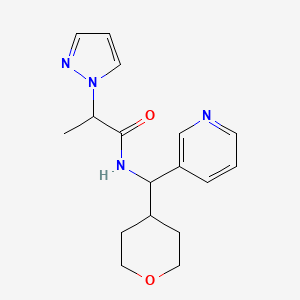

N-(4-fluorobenzyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide is a useful research compound. Its molecular formula is C27H22FN7O and its molecular weight is 479.519. The purity is usually 95%.

BenchChem offers high-quality N-(4-fluorobenzyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorobenzyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Binding Activity

- The compound has been investigated within the context of synthesizing novel [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones, demonstrating high affinity for the benzodiazepine (BZ) receptor. This highlights its potential for development into potent BZ antagonists, as seen in the study by Francis et al. (1991), which identified compounds with significant activity in rat models (Francis et al., 1991).

Anticancer Activity

- A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives were designed and synthesized to target anticancer activity, showing significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. This approach, involving derivatives of the chemical structure of interest, underscores the potential for therapeutic applications in cancer treatment (Reddy et al., 2015).

Antihistaminic Agents

- Novel 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a] quinazolin-5-ones have been synthesized and evaluated for H(1)-antihistaminic activity, indicating potential for the development of new therapeutic agents in allergy treatment. The study found specific compounds that offered significant protection against histamine-induced bronchospasm in guinea pigs, with minimal sedative effects (Alagarsamy et al., 2008).

Antibacterial Activity

- The synthesis of substituted 5-phenyltriazolylquinazolinylamino nicotinic acid esters and their screening for antibacterial activity revealed some compounds with excellent growth inhibition activity. This research suggests the potential for developing new antibacterial drugs based on the quinazolinone core structure (Mood et al., 2022).

Inotropic Evaluation

- The evaluation of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides for positive inotropic activity identified compounds with favorable activity compared to standard drugs, indicating potential applications in heart failure treatment (Liu et al., 2009).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of N-(4-fluorobenzyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide can be achieved through a multi-step process involving the synthesis of intermediate compounds.", "Starting Materials": [ "4-fluorobenzylamine", "4-bromo-1-butanol", "10-phenyl-9,10-dihydro-1,2,4-triazolo[1,5-c]quinazoline", "sodium hydride", "N,N-dimethylformamide", "triethylamine", "acetic anhydride", "sodium bicarbonate", "chloroform", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of 4-(4-fluorobenzylamino)butan-1-ol by reacting 4-fluorobenzylamine with 4-bromo-1-butanol in the presence of sodium hydride and N,N-dimethylformamide.", "Step 2: Synthesis of 10-phenyl-9,10-dihydro-1,2,4-triazolo[1,5-c]quinazolin-3-amine by reacting 10-phenyl-9,10-dihydro-1,2,4-triazolo[1,5-c]quinazoline with 4-(4-fluorobenzylamino)butan-1-ol in the presence of triethylamine and acetic anhydride.", "Step 3: Synthesis of N-(4-fluorobenzyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide by reacting 10-phenyl-9,10-dihydro-1,2,4-triazolo[1,5-c]quinazolin-3-amine with acetic anhydride and sodium bicarbonate to form the corresponding acetic acid salt, followed by reaction with 4-(4-fluorobenzylamino)butan-1-ol in the presence of chloroform and triethylamine. The product is then purified by column chromatography using a mixture of ethyl acetate and water as the eluent." ] } | |

Número CAS |

902621-94-7 |

Nombre del producto |

N-(4-fluorobenzyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide |

Fórmula molecular |

C27H22FN7O |

Peso molecular |

479.519 |

Nombre IUPAC |

N-[(4-fluorophenyl)methyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide |

InChI |

InChI=1S/C27H22FN7O/c28-20-15-13-18(14-16-20)17-29-24(36)12-6-11-23-31-32-27-34(23)22-10-5-4-9-21(22)26-30-25(33-35(26)27)19-7-2-1-3-8-19/h1-5,7-10,13-16H,6,11-12,17H2,(H,29,36) |

Clave InChI |

DEFMHCCBDKOQLB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N5C3=NN=C5CCCC(=O)NCC6=CC=C(C=C6)F |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2386121.png)

![N,N-dimethyl-2-[2-(1-quinolin-4-ylpiperidin-3-yl)-1H-imidazol-1-yl]ethanamine](/img/structure/B2386128.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2386133.png)

![1-([3,3'-Bipyridin]-5-ylmethyl)-3-cyclopentylurea](/img/structure/B2386136.png)

![8-bromo-10-methoxy-2-methyl-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2386137.png)

![(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B2386139.png)